Remerinehydrochloride

Description

Contextualization within Chemical Biology and Pharmacological Sciences

In the fields of chemical biology and pharmacological sciences, remerine hydrochloride is recognized as a member of the isoquinoline (B145761) alkaloid family. google.com The parent compound, roemerine (B1679503), is a natural product found in a variety of plants, including those from the Papaveraceae (poppy) and Annonaceae families.

The research interest in remerine hydrochloride is primarily due to the wide range of biological effects exhibited by the roemerine molecule. These include, but are not limited to, antifungal, antibacterial, antiplasmodial, and vasodilator properties. Furthermore, studies have investigated its potential in reversing multidrug resistance in cancer cells and its cytotoxic effects against various cancer cell lines. Its neuroactive properties, particularly its potential antidepressant-like effects through interaction with serotonergic and glutamatergic systems, have also been a subject of investigation. The hydrochloride salt is the preferred form for many of these studies due to its improved solubility and stability in aqueous media, which is essential for consistent and reproducible results in in vitro assays.

Historical Perspectives and Evolution of Research on Remerinehydrochloride

The history of remerine hydrochloride is intrinsically linked to the discovery and study of its parent alkaloid, roemerine. Roemerine was first isolated from plants, and its chemical structure was elucidated as part of the broader exploration of natural products for potential therapeutic agents. The conversion of roemerine to its hydrochloride salt was a logical step to enhance its utility as a research chemical, a common practice for alkaloids to improve their handling and experimental applicability.

Early research on roemerine focused on its botanical sources and initial characterization of its chemical and physical properties. As analytical techniques advanced, so did the ability to isolate and identify such compounds from complex natural mixtures. The evolution of research saw a shift from simple isolation and characterization to in-depth investigations of its pharmacological activities. This led to the inclusion of remerine hydrochloride in various screening libraries, which are collections of chemical compounds used to identify new drug leads or to probe biological pathways. For instance, it has been included in libraries screened for anticancer agents and for modulators of the immune system, such as Toll-like receptors. googleapis.com

Significance of Remerinehydrochloride as a Research Probe in Mechanistic Biology

Remerine hydrochloride has emerged as a valuable research probe in mechanistic biology, allowing scientists to investigate specific cellular and molecular pathways. Its use in high-throughput screening and targeted studies has provided insights into various biological processes.

One notable application of remerine hydrochloride is in the study of ion channels. In a study investigating the potential of natural products to inhibit the human ether-a-go-go-related gene (hERG) potassium channel, (-)-remerine hydrochloride was specifically used. researchgate.net Inhibition of the hERG channel is a critical aspect of drug safety testing, as it can lead to cardiac arrhythmias. The use of remerine hydrochloride in such assays helps to characterize the off-target effects of this class of alkaloids and to understand the structural features that contribute to hERG channel blockade.

Furthermore, remerine hydrochloride has been identified as a compound that can induce increased intracellular granularity in cancer cells, a phenotype that can be indicative of cell death through mechanisms such as autophagy. google.com This has positioned it as a tool to study the complex processes of cell death and to identify potential new strategies for cancer therapy. Its inclusion in a library of compounds screened for inhibitors of Toll-like receptors (TLRs) also highlights its role as a probe for dissecting signaling pathways in the innate immune system. googleapis.com The ability to modulate TLR signaling has significant implications for the development of treatments for autoimmune diseases, inflammation, and certain cancers.

Chemical Compound Information

| Compound Name |

| Remerine hydrochloride |

| Roemerine |

| Remerine |

| Aporheine |

Chemical Properties of Remerine Hydrochloride

| Property | Value |

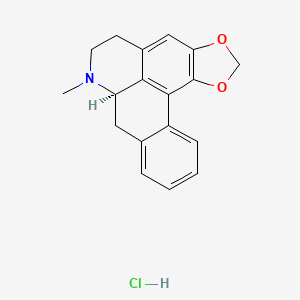

| Molecular Formula | C18H18ClNO2 |

| Molecular Weight | 315.80 g/mol |

| CAS Number | 17669-16-8 |

| Parent Compound | Roemerine |

Pharmacological Activities of the Parent Compound (Roemerine)

| Activity | Description |

| Antifungal | Effective against various fungi, notably Candida albicans. |

| Antibacterial | Shows activity against Gram-positive bacteria. |

| Antiplasmodial | Investigated for its potential to combat the malaria parasite. |

| Vasodilator | Can cause the widening of blood vessels. |

| Anticancer | Exhibits cytotoxic effects against several cancer cell lines and has been studied for its ability to reverse multidrug resistance. |

| Neuroactivity | Demonstrates antidepressant-like effects in preclinical models. |

Properties

IUPAC Name |

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAVZRNMTSBKPO-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Remerinehydrochloride

Established Synthetic Pathways for Roemerine (B1679503) Hydrochloride

The synthesis of roemerine hydrochloride, which is the salt of the aporphine (B1220529) alkaloid roemerine, can be approached through total synthesis or semi-synthetic modifications of related natural products.

The total synthesis of roemerine often involves the construction of the characteristic 7H-dibenzo[de,g]quinoline core. A common strategy is based on the asymmetric hydrogenation of 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediates. researchgate.netnih.gov This approach allows for the stereoselective synthesis of the desired enantiomer.

A general retrosynthetic analysis for aporphine alkaloids like roemerine starts with disconnecting the tetracyclic core to a 1-benzyltetrahydroisoquinoline precursor. This intermediate can be prepared through the Bischler-Napieralski cyclization of a corresponding amide, followed by reduction. The key step is often the intramolecular C-H arylation to form the aporphine ring system. researchgate.netacs.org

For instance, the synthesis of (S)-roemerine can be achieved by coupling commercially available 2-bromophenylacetic acid with 2-(3,4-methylenedioxyphenyl)ethylamine to form an amide. researchgate.netnih.gov This amide then undergoes a Bischler-Napieralski cyclization, and the resulting imine is asymmetrically hydrogenated using a chiral catalyst to yield the (S)-1-benzyltetrahydroisoquinoline. researchgate.netnih.gov Subsequent intramolecular cyclization and N-methylation lead to the final product. researchgate.net

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Amide Formation | 2-bromophenylacetic acid, 2-(3,4-methylenedioxyphenyl)ethylamine | N-(2-(3,4-methylenedioxyphenyl)ethyl)-2-(2-bromophenyl)acetamide |

| 2 | Bischler-Napieralski Cyclization | POCl₃ | 1-(2-bromobenzyl)-6,7-methylenedioxy-3,4-dihydroisoquinoline |

| 3 | Asymmetric Hydrogenation | Chiral Ru-catalyst | (S)-1-(2-bromobenzyl)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline |

| 4 | Intramolecular C-H Arylation | Pd catalyst | (S)-N-nor-roemerine |

| 5 | N-methylation | Formaldehyde, Formic acid | (S)-Roemerine |

Table 1: Exemplary steps in the total synthesis of (S)-Roemerine.

Semi-synthetic routes to roemerine often utilize more abundant, structurally related natural alkaloids as starting materials. One documented method involves the selective O-demethylation of S-(+)-laureline, another aporphine alkaloid. cdnsciencepub.com This process can be achieved using reagents like trimethylsilyl (B98337) iodide in the presence of a base such as DABCO, leading to the formation of S-(+)-mecambroline, which can then be deoxygenated to afford S-(+)-roemerine. cdnsciencepub.com The biosynthesis of roemerine from coclaurine-type precursors through phenol (B47542) oxidation also provides a basis for biomimetic semi-synthetic strategies. rsc.org

Strategies for Total Synthesis

Systematic Design and Synthesis of Roemerine Hydrochloride Derivatives and Analogs

The systematic design and synthesis of derivatives and analogs of roemerine hydrochloride are driven by the desire to explore structure-activity relationships (SAR) and develop compounds with improved pharmacological profiles.

The rational design of roemerine analogs often focuses on modifications at various positions of the aporphine scaffold to modulate receptor binding affinity and selectivity. semanticscholar.org For aporphine alkaloids, key positions for modification include the substituents on the aromatic rings (A and D rings) and the nitrogen atom. acs.orgsemanticscholar.org

For instance, the type and position of alkoxy groups on the aromatic rings can significantly influence biological activity. mdpi.com The nitrogen atom can be derivatized to introduce different alkyl or aryl groups, which can alter the compound's lipophilicity and interaction with biological targets. acs.org The design of aporphine-benzylpyridinium conjugates is one such strategy to enhance activity, for example, as acetylcholinesterase inhibitors. acs.org

| Position of Modification | Type of Modification | Rationale |

| Aromatic Rings (A & D) | Alteration of alkoxy substituents | Modulate receptor binding and selectivity |

| Nitrogen Atom | N-alkylation/N-arylation | Modify lipophilicity and target interaction |

| C4, C5, C6 Positions | Introduction of electron-donating groups | Enhance aromaticity and π-π stacking interactions |

| C9 Position | Addition of a side chain with H-bond donors | Improve interaction with biological targets |

Table 2: Rational design principles for roemerine analog modification.

The development of novel synthetic routes to roemerine analogs often leverages modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, for example, have been employed for the direct arylation of the aporphine core, allowing for the introduction of various substituents. mdpi.com

The synthesis of oxoaporphine derivatives, which are structurally related to roemerine, has also been explored. These syntheses can involve the decarboxylation of precursor acids to form the 7H-dibenzo[de,g]quinolin-7-one core, which can then be further functionalized. tandfonline.com

The stereochemistry of aporphine alkaloids is crucial for their biological activity. Therefore, the synthesis and evaluation of different stereoisomers are of significant interest. Asymmetric synthesis, as mentioned in the total synthesis section, is a key strategy to obtain enantiomerically pure compounds. researchgate.netnih.gov The evaluation of both (R)- and (S)-enantiomers of roemerine has shown that they can exhibit different potencies and selectivities at various receptors. nih.gov

Regioisomers, where substituents are placed at different positions on the aporphine scaffold, are also synthesized to probe the SAR. The differential substitution patterns on the aromatic rings can lead to significant changes in biological activity. mdpi.com The synthesis of these regioisomers often requires the use of specifically substituted starting materials in the total synthesis or selective modification of the parent alkaloid.

Mechanistic Investigations of Remerinehydrochloride at Molecular and Cellular Levels

Elucidation of Direct Molecular Targets and Binding Interactions

No specific data was found detailing the in vitro receptor binding profile of Remerinehydrochloride.

No specific data was found regarding in vitro enzyme kinetics or inhibition studies for Remerinehydrochloride.

The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel by non-cardiac drugs is a significant concern in drug development as it can lead to potentially fatal cardiac arrhythmias. evotec.com Therefore, assessing the hERG inhibitory potential of compounds is a critical step in safety pharmacology.

In an in vitro screening study that evaluated a panel of structurally diverse plant-derived alkaloids, (-)-remerine hydrochloride was tested for its ability to inhibit the hERG potassium current. The assay was conducted using an automated two-electrode voltage-clamp setup with hERG channels expressed in Xenopus laevis oocytes. The results of this screening indicated that at a concentration of 100 µM, (-)-remerine hydrochloride did not produce a significant blockade of the hERG channel, as the current reduction was below the 50% threshold used to identify active compounds.

| Compound | Test System | Concentration | Result |

|---|---|---|---|

| (-)-Remerine Hydrochloride | hERG channels expressed in Xenopus oocytes | 100 µM | Did not reduce hERG current by ≥ 50% |

Enzyme Kinetics and Inhibition Studies (in vitro)

Analysis of Cellular Pathway Perturbations Induced by Remerinehydrochloride

No specific data was found on the effects of Remerinehydrochloride on intracellular granularity in cancer cell models.

While it is understood that alkaloids can inhibit cancer cell proliferation through various mechanisms, no specific studies were identified that elucidate the molecular pathways perturbed by Remerinehydrochloride to achieve this effect in cancer cells.

Induction of Programmed Cell Death Pathways (e.g., autophagic mechanisms in vitro)

There are no studies available that describe the induction of autophagic or other programmed cell death pathways by a compound named "Remerinehydrochloride" in any in vitro system.

Impact on Cellular Adherence Properties (in vitro cancer cell models)

No research has been published detailing the effects of "Remerinehydrochloride" on the adherence properties of cancer cells or any other cell type in vitro.

Structure-Activity Relationship (SAR) Studies of Remerinehydrochloride and its Analogs

Without a known chemical structure for "Remerinehydrochloride," no structure-activity relationship studies can be conducted or reported. There is no information on its analogs or the critical structural determinants for any biological activity.

Identification of Critical Structural Determinants for Biological Activity

As there is no known biological activity or chemical structure for "Remerinehydrochloride," the identification of critical structural determinants is not possible.

Quantitative Structure-Activity Relationships (QSAR) Modeling

No QSAR models have been developed or reported for a compound with this name. Such studies require a dataset of structurally related compounds with measured biological activity, which does not exist for "Remerinehydrochloride."

Spectral Structure-Activity Relationship (S-SAR) Analysis

There is no literature on S-SAR analysis for "Remerinehydrochloride." This type of analysis is contingent on having both spectral data and biological activity data, neither of which is available.

Preclinical Research Models and Advanced in Vitro/in Vivo Studies

In Vitro Cell Culture Models for Mechanistic and Pharmacological Research

In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms of Berberine hydrochloride and for conducting initial pharmacological assessments.

Application in High-Throughput Screening Assays

High-throughput screening (HTS) assays have been pivotal in identifying the potential therapeutic applications of Berberine. For instance, an HTS assay designed to find drugs that protect the blood-spinal cord barrier identified Berberine as a candidate for neuroprotection in spinal cord injury. nih.govdntb.gov.ua This screening of 1,570 existing drugs highlighted Berberine's potential from a large pool of compounds. nih.gov Another HTS assay, which was based on green fluorescence protein, screened a library of 3,697 botanical compounds and identified Berberine and its derivatives as inhibitors of human adenovirus (HAdV). nih.gov Furthermore, HTS methods have been employed to study the apoptotic pathways induced by Berberine hydrochloride in liver cancer cell lines like HepG2. researchgate.net

Utilization of 2D and 3D Cell Culture Systems (e.g., organoids)

Both two-dimensional (2D) and three-dimensional (3D) cell culture systems have been used to evaluate the effects of Berberine. Traditional 2D cell cultures have demonstrated Berberine's cytotoxic effects on various cancer cell lines, including those for oral, nasopharyngeal, breast, cervical, and colon cancers. nih.govarchivesofmedicalscience.com Studies using 2D models have shown that Berberine can induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov

The transition to 3D cell culture models, such as spheroids and organoids, provides a more physiologically relevant environment that better mimics in vivo conditions. tandfonline.comnih.gov Research comparing 2D and 3D models for human cervix adenocarcinoma (HeLa) cells revealed that higher concentrations of Berberine were required in 3D models to achieve similar cytotoxic effects as in 2D models, suggesting that the more complex 3D structure offers some resistance. researchgate.net In rhabdomyosarcoma cells, Berberine effectively inhibited the growth of 3D tumorspheres. tandfonline.com Moreover, studies on non-small cell lung cancer have utilized organoid biobanks to screen Chinese herbal medicine monomers, including Berberine, and have reported its anti-cancer activity in these advanced models. scienceopen.com

Co-culture Systems for Complex Biological Interactions

Co-culture systems are employed to study the intricate interactions between different cell types. Research on ulcerative colitis has utilized co-culture systems of enteric glial cells (EGCs), intestinal epithelial cells (IECs), and immune cells to demonstrate that Berberine can modulate the interactions between these cells, suggesting a mechanism for its anti-inflammatory effects in the gut. nih.gov In another study, a transwell system was used to co-culture apoptotic hepatocellular carcinoma cells with healthy cells, revealing that Berberine could inhibit the migration of cancer cells induced by signals from the apoptotic cells. dovepress.com

In Vivo Animal Models for Pharmacological Principle Elucidation and Efficacy Hypothesis Generation (Non-Human Focus)

In vivo animal models are crucial for understanding the pharmacological effects of Berberine hydrochloride in a whole-organism context and for generating hypotheses about its efficacy in various diseases. scielo.brnih.gov

Selection and Justification of Relevant Animal Models for Specific Research Questions

The choice of animal model is dictated by the specific research question.

Metabolic Diseases: To study metabolic syndrome, male Wistar rats fed a cafeteria-style diet are used as they closely mimic human consumption of ultra-processed foods. biomedpharmajournal.org For type 2 diabetes research, rat models are often induced by a high-fat, high-sucrose diet followed by an injection of streptozotocin (B1681764) (STZ). mdpi.com Systematic reviews have analyzed studies using various rodent models, including Wistar and Sprague Dawley rats, as well as db/db and ICR mice, to evaluate Berberine's effects on diabetes-related cognitive impairment. nih.govfrontiersin.org

Cancer: Xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., BALB/c nude mice), are commonly used to study the anti-tumor effects of Berberine in vivo. spandidos-publications.comspringermedizin.de These models have been used for various cancers, including gastric, breast, and lung cancer. spandidos-publications.comspringermedizin.de A systematic review of 26 studies included rats, hamsters, and mice with either subcutaneous tumor implantation or induced tumor formation. nih.gov

Inflammatory Conditions: For studying mastitis, a lipopolysaccharide (LPS)-induced murine model in lactating BALB/c mice is utilized to investigate the anti-inflammatory properties of Berberine hydrochloride. wiley.com In pancreatitis research, severe acute pancreatitis is induced in male Sprague-Dawley rats by retrograde infusion of sodium taurocholate into the biliopancreatic duct. tandfonline.com For irritable bowel syndrome (IBS), rat models with post-inflammatory characteristics are established by intracolonic instillation of acetic acid. mdpi.com

Neurological Disorders: To investigate the neuroprotective effects of Berberine in Alzheimer's disease, various rodent models are employed, including those with chemically induced memory defects. frontiersin.orgresearchgate.net Systematic reviews have analyzed data from multiple animal models of Alzheimer's disease to assess Berberine's impact on cognitive function. frontiersin.orgfrontiersin.org

Experimental Design and Methodological Rigor in Animal Studies

Methodological rigor is essential for the validity of animal studies. This includes clear reporting of animal characteristics, such as species, strain, sex, and weight. nih.govnih.gov For instance, in studies of diabetes-related cognitive impairment, the initial weight of the animals and the method of diabetes induction (e.g., dose of STZ) are critical details. nih.gov Similarly, in cancer studies, the sample size, duration of follow-up, and method of Berberine administration (e.g., intraperitoneal injection, gavage) are important factors. nih.gov

The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are often used to assess the quality of animal studies. nih.gov However, systematic reviews have noted that many studies on Berberine have methodological limitations, such as a lack of blinding in outcome assessment and a high risk of bias. frontiersin.orgmskcc.org Despite these limitations, meta-analyses of animal studies have provided evidence for Berberine's potential therapeutic effects in conditions like cancer, ulcerative colitis, and renal fibrosis by analyzing outcomes such as tumor volume, inflammatory markers, and fibrosis markers. frontiersin.orgnih.govfrontiersin.org

Integrated Omics Approaches in Remerinehydrochloride Research

Metabolomic and Lipidomic Shifts Induced by RemerinehydrochlorideData on the shifts in small-molecule metabolites and lipids following exposure to Remerinehydrochloride is not present in the available research. Metabolomic and lipidomic profiling provides a snapshot of the functional impact of a compound on cellular metabolism.creative-proteomics.commdpi.com

Table of Compounds

As no specific data could be retrieved for Remerinehydrochloride, a table of mentioned compounds cannot be generated.

Advanced Analytical and Bioanalytical Methodologies for Remerinehydrochloride Research

Spectroscopic Techniques for Structural Characterization and Research Quality Control

Spectroscopic methods are indispensable for the definitive identification and quality control of Remerinehydrochloride in a research setting. These techniques probe the molecular structure and provide a fingerprint for the compound, ensuring the integrity of research findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity verification of Remerinehydrochloride. tandfonline.com Both ¹H and ¹³C NMR are utilized to provide a detailed map of the molecule's carbon-hydrogen framework. In studies, the purity of Remerinehydrochloride has been confirmed to be as high as 97.4% using NMR analysis. mdpi.com The chemical shifts observed in the NMR spectrum are characteristic of the aporphine (B1220529) alkaloid structure and can be used to identify the compound unequivocally. tandfonline.com Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are often employed to further confirm the structural assignments. tandfonline.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Roemerine (B1679503)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-1 | - | - |

| H-2 | - | - |

| H-3 | 6.50 (s) | - |

| H-4 | 3.14, 2.68 (m) | - |

| H-5 | 3.09, 2.64 (m) | - |

| H-6a | 3.20 (dd) | - |

| H-8 | - | - |

| H-10 | 6.71 (d) | - |

| H-11 | 7.46 (d) | - |

| N-CH₃ | 2.64 (s) | - |

Data adapted from studies on aporphine alkaloids. rsc.org

Mass Spectrometry (MS) for Identification and Quantification in Research Matrices

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of Remerinehydrochloride. When coupled with a chromatographic separation method like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it allows for the precise determination of the compound's molecular weight and fragmentation pattern. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. For instance, the molecular formula of Roemerine has been established as C₁₈H₁₇NO₂. scielo.br The fragmentation pattern observed in the MS/MS spectrum is unique to the molecule and can be used for its unambiguous identification in complex mixtures, such as plant extracts. mdpi.com

Table 2: Key Mass Spectrometric Data for Roemerine

| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| ESI | 279.3417 | 278.1175, 262.0858, 246.0928 |

Data sourced from MassBank and related research articles. mdpi.comscielo.br

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry

Infrared (IR) spectroscopy is utilized to identify the functional groups present in Remerinehydrochloride. The IR spectrum of an aporphine alkaloid like Roemerine typically shows characteristic absorption bands for aromatic rings and other functional groups. rsc.orgscispace.com For example, absorption bands in the regions of 1603-1575 cm⁻¹ are indicative of aromatic rings. rsc.org

Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within the molecule and is characteristic of the aporphine chromophore. mdpi.com The UV spectrum of aporphine alkaloids typically displays maximum absorptions at specific wavelengths, which can aid in their identification. scielo.brnih.gov For instance, the UV spectrum of some aporphine alkaloids shows absorption maxima around 224 nm and 308 nm. scielo.br

Table 3: Spectroscopic Data for Aporphine Alkaloids

| Technique | Characteristic Absorptions |

|---|---|

| IR (cm⁻¹) | ~3383 (Hydroxy group), ~1603-1575 (Aromatic rings) rsc.org |

| UV-Vis (nm) | ~224, ~265-270, ~300-308 scielo.brmdpi.com |

Data compiled from studies on aporphine alkaloids.

Chromatographic Separations for Isolation, Purification, and Quantification in Research

Chromatographic techniques are central to the isolation, purification, and quantification of Remerinehydrochloride from various sources, particularly from plant material. mdpi.comdoaj.org These methods separate the compound from a mixture based on its differential partitioning between a stationary phase and a mobile phase. mdpi.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of Remerinehydrochloride. mdpi.comucl.ac.be The development of a robust HPLC method involves the optimization of several parameters, including the stationary phase (column), mobile phase composition, and detector settings. Reversed-phase columns, such as C18, are commonly employed for the separation of aporphine alkaloids. acs.org

A typical HPLC method for the analysis of Remerinehydrochloride might use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate, with UV detection at a wavelength where the compound exhibits strong absorbance. ucl.ac.be Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry offers enhanced separation efficiency and sensitivity for the analysis of Remerinehydrochloride in complex samples. mdpi.com

Table 4: Example of HPLC Method Parameters for Aporphine Alkaloid Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Kinetex C18, 2.6 µm, 100 Å, 150 × 2.1 mm) acs.org |

| Mobile Phase | Acetonitrile and water (both with 0.1% formic acid) in a gradient elution acs.org |

| Flow Rate | 0.3 mL/min acs.org |

| Detection | UV or Mass Spectrometry (MS) mdpi.comucl.ac.be |

Parameters are illustrative and based on published methods for aporphine alkaloids.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a valuable tool for the identification of Remerinehydrochloride and other related volatile or semi-volatile alkaloids. researchgate.netmdpi.com This technique is suitable for the analysis of total alkaloid extracts after appropriate sample preparation. researchgate.net The use of a suitable capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, allows for the effective separation of various alkaloids. mdpi.com GC-MS analysis provides both the retention time and the mass spectrum of the compound, which together serve as a reliable means of identification. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy for Target-Ligand Complex Studies

The elucidation of the three-dimensional (3D) structure of a ligand in complex with its biological target is fundamental in modern drug discovery and development. zienjournals.com For a compound such as Remerinehydrochloride, understanding its precise binding mode at an atomic level can drive structure-based drug design efforts, leading to the optimization of potency and selectivity. nih.gov X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier experimental techniques for obtaining this high-resolution structural information. nih.govfrontiersin.org

X-ray Crystallography

X-ray crystallography determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of an incident X-ray beam. wikipedia.org To study the interaction between Remerinehydrochloride and its target protein, a high-quality crystal of the protein-ligand complex is required. zienjournals.com Researchers typically employ two main strategies to obtain these crystals:

Co-crystallization: In this method, the purified target protein is mixed with a molar excess of Remerinehydrochloride before crystallization trials are initiated. nih.gov The goal is to form a stable complex in solution that will then crystallize. This process involves screening a wide range of conditions (e.g., precipitants, pH, temperature) to find the optimal environment for crystal growth. nih.gov

Soaking: Alternatively, if high-quality crystals of the target protein alone (apo-protein) are already available, they can be soaked in a solution containing Remerinehydrochloride. nih.gov The small molecule diffuses into the crystal lattice and binds to the active site of the protein.

Once suitable crystals are obtained, they are exposed to an intense X-ray beam. The resulting diffraction pattern is recorded by a detector and computationally processed to generate a 3D electron density map. wikipedia.org A molecular model of the Remerinehydrochloride-target complex is then built into this map and refined, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that govern the binding event. zienjournals.com

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large, flexible, or multi-subunit protein complexes that are resistant to crystallization. nuvisan.com It is also highly effective for membrane proteins like GPCRs and ion channels, which are common drug targets. nuvisan.com In cryo-EM, a purified sample of the Remerinehydrochloride-target complex is applied to a grid and flash-frozen in liquid ethane, trapping the particles in a thin layer of vitreous ice. frontiersin.org This process preserves the native structure of the complex. frontiersin.org

A transmission electron microscope then images thousands of these frozen particles from different orientations. These 2D projection images are computationally classified and averaged to reconstruct a high-resolution 3D density map of the complex. Cryo-EM is advantageous as it allows the study of samples under near-physiological conditions and can capture multiple conformational states of a target, providing insights into its dynamic nature upon ligand binding. frontiersin.org The resulting structure provides detailed insights into the target-ligand interactions, similar to those obtained from X-ray crystallography, guiding further drug development.

Development of Bioanalytical Methods for Remerinehydrochloride in Experimental Biological Samples (Non-Human)

The development and validation of robust bioanalytical methods are critical for quantifying the concentration of a drug candidate and its metabolites in biological matrices. raps.org This data is essential for non-clinical pharmacokinetic and toxicokinetic studies, which inform the drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For Remerinehydrochloride, a highly sensitive and selective method would be required for its determination in experimental animal samples like plasma, urine, or tissue homogenates. raps.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, specificity, and speed. cuni.czmdpi.com The development of an LC-MS/MS method for Remerinehydrochloride would involve several key stages:

Sample Preparation: The primary goal of sample preparation is to extract Remerinehydrochloride from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com For instance, a simple and rapid PPT method might involve adding a solvent like acetonitrile to a plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. pensoft.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate Remerinehydrochloride from endogenous matrix components and any potential metabolites. simbecorion.com A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of an aqueous component (like ammonium formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile or methanol). nih.govresearchgate.net A gradient elution program is often optimized to achieve a sharp peak shape and a short run time. nih.gov

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion (the molecular ion of Remerinehydrochloride) and a specific product ion generated by its fragmentation. This highly specific transition ensures that only the analyte of interest is quantified, minimizing matrix interference. mdpi.com An internal standard, a structurally similar molecule, is typically used to ensure accuracy and precision. researchgate.net

Method Validation: Before the method can be used for sample analysis, it must be rigorously validated according to regulatory guidelines. researchgate.net Validation demonstrates that the method is reliable and reproducible. Key validation parameters are summarized in the table below. nih.govnih.gov

Table 1: Representative Validation Summary for a Hypothetical LC-MS/MS Method for Remerinehydrochloride in Rat Plasma

| Validation Parameter | Typical Acceptance Criteria | Description |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. pensoft.net |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | The closeness of the measured concentration to the true concentration. nih.gov |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogenous sample. nih.gov |

| Recovery | Consistent, precise, and reproducible | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. nih.gov |

| Matrix Effect | CV of matrix factor ≤ 15% | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. nih.gov |

| Stability | Analyte concentration within ±15% of initial concentration | The chemical stability of the analyte in the biological matrix under specific conditions and for given time intervals (e.g., freeze-thaw, short-term, long-term). pensoft.net |

Table 2: Example of LC-MS/MS Conditions for Analysis of a Small Molecule like Remerinehydrochloride

| Parameter | Specification |

| LC System | UHPLC System |

| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Computational and Theoretical Studies of Remerinehydrochloride

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is crucial in structure-based drug design, as it helps in understanding the binding mode and affinity of a ligand for a specific biological target. nih.gov Following docking, molecular dynamics (MD) simulations can be performed to study the physical movements of atoms and molecules in the complex over time. ucj.org.uamdpi.com MD simulations provide a detailed view of the stability of the ligand-receptor interactions, revealing how the complex behaves in a dynamic environment, which is more representative of physiological conditions. nih.govxisdxjxsu.asia The analysis of MD trajectories can confirm the stability of docking poses and provide deeper insights into the thermodynamic and dynamic properties of the binding. xisdxjxsu.asia

While Remerine hydrochloride has been included as part of large chemical libraries in high-throughput screening studies, detailed molecular docking and dynamics simulation studies focusing specifically on its interaction with a particular biological target are not extensively available in the published scientific literature. Such a dedicated study would involve docking Remerine hydrochloride into the active site of a selected protein and running subsequent MD simulations to analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the stability of the interactions. researchgate.netucj.org.ua Without such specific studies, a detailed account of its ligand-target interactions at a molecular level remains speculative.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. bmc-rm.orgkims-imio.commdpi.com These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy levels within a molecule. kims-imio.comqima-lifesciences.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. bmc-rm.org

Other important outputs include the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack. nih.gov These computational analyses provide a foundational understanding of a molecule's reactivity, stability, and intermolecular interaction potential, which is invaluable for predicting its behavior in a biological system.

A comprehensive quantum chemical analysis specifically for Remerine hydrochloride is not readily found in the existing literature. Such a study would provide its optimized molecular geometry, HOMO-LUMO energy gap, and MEP surface, offering a theoretical basis for its reactivity and potential interactions with biological macromolecules.

Pharmacophore Modeling and Virtual Screening for Novel Analog Discovery

Pharmacophore modeling is a powerful ligand-based drug design strategy used when the three-dimensional structure of the target receptor is unknown or when researchers want to find structurally diverse compounds with similar biological activity. A pharmacophore model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. This model can be generated from a set of known active ligands.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new chemical entities that match the pharmacophore and are therefore likely to exhibit the desired biological activity. This approach is highly effective for scaffold hopping—finding new molecular backbones that retain the key interaction features of the original active compounds.

Based on the available scientific literature, no specific pharmacophore models have been generated from Remerine hydrochloride, nor has it been the subject of a targeted virtual screening campaign aimed at discovering novel analogs. Such a study would be a valuable step in exploring the chemical space around this compound to identify new potential therapeutic agents.

In Silico Predictive Modeling for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties (for research interpretation)

In silico predictive modeling plays a critical role in modern drug discovery by forecasting a compound's biological activity and its ADME properties early in the development process. Predicting these properties computationally helps to prioritize candidates and filter out those with unfavorable characteristics, such as poor absorption or potential toxicity, thereby saving time and resources. Various web-based tools and software, such as SwissADME and PASS (Prediction of Activity Spectra for Substances), are widely used for this purpose. researchgate.net These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a wide range of parameters based on a molecule's chemical structure.

The SwissADME tool, for instance, evaluates physicochemical properties, pharmacokinetics (like gastrointestinal absorption and blood-brain barrier penetration), drug-likeness based on rules such as Lipinski's Rule of Five, and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.netnih.gov

While specific experimental data on the biological activities and ADME profile of Remerine hydrochloride are limited, in silico tools can provide valuable predictions for research interpretation. The following tables present the predicted ADME properties and biological activities for Remerine hydrochloride generated using widely accepted computational models.

Table 1: Predicted Physicochemical and ADME Properties of Remerine Hydrochloride Data generated using the SwissADME web tool.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Formula | C₁₉H₁₈NO₄⁺ | - |

| Molecular Weight | 324.35 g/mol | Fulfills drug-likeness criteria (<500 g/mol ). |

| LogP (Consensus) | 2.55 | Indicates good lipophilicity for membrane permeability. |

| Water Solubility (ESOL) | LogS = -3.45 | Moderately soluble in water. |

| TPSA | 49.98 Ų | Optimal polar surface area for cell permeability (<140 Ų). |

| Pharmacokinetics | ||

| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Predicted to be able to cross the blood-brain barrier. |

| P-gp Substrate | No | Not likely to be actively effluxed by P-glycoprotein. |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with CYP1A2 substrates. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C19 substrates. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with CYP2C9 substrates. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with CYP3A4 substrates. |

| Drug-Likeness | ||

| Lipinski's Rule | Yes (0 violations) | High probability of being an orally active drug. |

| Bioavailability Score | 0.55 | Indicates good oral bioavailability. |

Table 2: Predicted Biological Activities for Remerine Hydrochloride Data generated using the PASS Online web tool.

| Predicted Activity | Pa (Probability to be Active) |

| Alkaloid Biosynthesis Inhibitor | 0.885 |

| Mucomembranous Protector | 0.869 |

| CYP2E1 Inhibitor | 0.835 |

| Antineoplastic Alkaloid | 0.801 |

| Choline Acetyltransferase Inhibitor | 0.795 |

| Antiprotozoal (Leishmania) | 0.754 |

| Antifungal | 0.721 |

| Apoptosis Agonist | 0.718 |

| CYP3A Inhibitor | 0.705 |

| Note: Pa > 0.7 suggests a high probability of experimental activity. |

Future Directions and Emerging Research Avenues for Remerinehydrochloride

Identification of Undiscovered Biological Activities and Exploration of Novel Research Hypotheses

The initial characterization of a natural compound often focuses on a primary biological activity. However, many compounds exhibit polypharmacology, meaning they interact with multiple molecular targets. Future research on Remerinehydrochloride will likely involve systematic screening to uncover previously unknown biological effects. This exploration can be guided by the formulation of new, testable research hypotheses. elsevier.com

A research hypothesis proposes a potential explanation or relationship between variables. elsevier.com For Remerinehydrochloride, hypotheses could be formulated based on the known activities of structurally similar alkaloids. For instance, a study on various plant-derived alkaloids investigated their potential to inhibit the human ether-a-go-go-related gene (hERG) channel, a critical aspect of cardiac safety assessment. researchgate.net A similar approach could be applied to Remerinehydrochloride to explore its own cardiac ion channel activity.

The process for developing and testing novel hypotheses for Remerinehydrochloride could follow a structured path:

Literature Analysis: A thorough review of compounds with similar chemical scaffolds (e.g., protoberberine alkaloids) can suggest potential, uninvestigated biological targets.

Hypothesis Formulation: Based on this analysis, specific, testable statements can be created. For example: "If Remerinehydrochloride shares a structural motif with compound Y, then it will also modulate target Z." elsevier.com

Experimental Validation: High-throughput screening (HTS) assays can be employed to test these hypotheses against a wide array of biological targets, such as enzymes, receptors, and ion channels.

Hit-to-Lead Exploration: Positive "hits" from these screens can then be further investigated to confirm the activity and elucidate the mechanism of action, potentially opening up entirely new therapeutic indications for the compound.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Mechanistic Prediction

Key applications in the context of Remerinehydrochloride research include:

Target Prediction and Validation: AI algorithms can analyze the structure of Remerinehydrochloride and predict its potential biological targets by comparing it against large databases of known compound-target interactions. This can significantly shorten the discovery phase. nih.gov

Mechanism of Action (MoA) Elucidation: Machine learning models can integrate data from various sources (e.g., genomics, proteomics, transcriptomics) to generate hypotheses about how Remerinehydrochloride exerts its effects at a molecular level.

Generative AI for Analogue Design: AI can be used to design novel analogues of Remerinehydrochloride with potentially improved efficacy or different pharmacological profiles. roche.com This "lab in a loop" approach involves AI models making predictions, which are then tested in the lab, with the results feeding back to train and improve the models. roche.com

The integration of AI is expected to make the discovery process more efficient and accurate, potentially leading to the identification of new uses for compounds like Remerinehydrochloride in a fraction of the time required by traditional methods. nih.gov

Development and Application of Organ-on-a-Chip and Microphysiological Systems for Advanced In Vitro Research

A significant challenge in drug development is the translation of findings from preclinical models to humans. harvard.edu Organ-on-a-chip (OOC) and other microphysiological systems (MPS) are emerging as powerful tools that bridge this gap by mimicking the structure and function of human organs in vitro. mdpi.comnih.gov These microfluidic devices, lined with living human cells, replicate the complex mechanical and biochemical environments of organs like the liver, gut, and kidney. harvard.eduemulatebio.com

For Remerinehydrochloride, MPS offer several advanced research opportunities:

Enhanced Efficacy and Toxicity Testing: Instead of relying on conventional 2D cell cultures or animal models that often fail to predict human responses, researchers can use OOCs to study the compound's effects on human organ mimics. nih.govemulatebio.com For example, a "Liver-Chip" could provide more accurate data on the metabolism and potential hepatotoxicity of Remerinehydrochloride. emulatebio.com

Studying Multi-Organ Interactions: MPS technology allows for the connection of different organ chips, such as a gut-chip linked to a liver-chip, to study the absorption, distribution, metabolism, and excretion (ADME) profile of Remerinehydrochloride in a more holistic system. nih.gov

Personalized Medicine Applications: In the future, OOCs could be populated with a patient's own cells to test the efficacy of Remerinehydrochloride for their specific condition, paving the way for personalized treatment regimens. europa.eu

While the technology requires specialized expertise and further standardization, its potential to provide more physiologically relevant data makes it a crucial avenue for the advanced preclinical investigation of compounds like Remerinehydrochloride. mdpi.comaltex.org

Collaborative Research Frameworks and Open Science Initiatives in Compound Research

The complexity and cost of modern scientific research necessitate a shift towards more collaborative and open models. researchgate.net Future research on Remerinehydrochloride would benefit significantly from the adoption of collaborative research frameworks and open science principles.

Collaborative Research Frameworks These frameworks bring together researchers from different sectors and disciplines—such as academia, industry, and government—to work towards a common goal. plos.orgnih.gov Such collaborations foster the exchange of unique perspectives, resources, and expertise that cannot be achieved within a single institution. plos.orgnsf.gov For Remerinehydrochloride, a collaborative framework could unite computational scientists, medicinal chemists, and clinical researchers to accelerate its development pipeline. nsf.gov The Consolidated Framework for Collaboration Research (CFCR) provides a model for organizing the domains and processes necessary for effective cross-sector partnerships. researchgate.net

Open Science Initiatives Open science aims to make scientific research and its outputs accessible to all. europa.eu Key practices include the open sharing of publications, data, software, and research protocols. researchgate.neteuropa.eu The Center for Open Science (COS) provides infrastructure like the Open Science Framework (OSF) to help researchers manage and share their work openly. cos.io

Adopting these principles for Remerinehydrochloride research would:

Enhance Transparency and Reproducibility: Making all research outputs findable, accessible, interoperable, and reusable (FAIR) increases the reliability of scientific findings. yerun.eu

Accelerate Discovery: Open access to data and models allows researchers globally to build upon existing work without unnecessary duplication of effort, speeding up the pace of discovery. researchgate.neteuropa.eu

Foster a More Inclusive Research Ecosystem: By removing barriers to information, open science allows a more diverse community of researchers to contribute to the understanding of Remerinehydrochloride. researchgate.net

Together, these collaborative and open approaches can create a more efficient, robust, and impactful research environment for advancing the scientific understanding of Remerinehydrochloride.

Q & A

Q. What analytical techniques are recommended for structural identification and purity assessment of Remerine hydrochloride?

To confirm the identity and purity of Remerine hydrochloride (C₁₈H₁₇NO₂·HCl), researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For elucidating the molecular structure, including proton and carbon environments.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Melting Point Analysis : Compare observed values (e.g., 263–265°C with decomposition) to literature data .

- Thin-Layer Chromatography (TLC) : Use authentic samples for co-spotting to confirm identity .

- HPLC with UV/Vis Detection : Quantify purity by assessing peak homogeneity and retention time consistency .

Q. How can researchers optimize isolation protocols for Remerine hydrochloride from plant sources?

Isolation requires a systematic approach:

- Extraction : Use polar solvents (e.g., methanol or ethanol) for alkaloid extraction, followed by acid-base partitioning to isolate the hydrochloride salt.

- Column Chromatography : Employ silica gel or ion-exchange resins with gradient elution (e.g., chloroform-methanol mixtures) .

- Crystallization : Refine purity by recrystallization in ethanol-water systems.

- Validation : Cross-reference spectral data with published literature to confirm identity .

Q. What are the critical parameters for validating Remerine hydrochloride in pharmacokinetic studies?

Key parameters include:

- Stability in Biological Matrices : Assess degradation in plasma/serum under varying pH and temperature conditions.

- Sensitivity and Linearity : Validate detection limits (e.g., via LC-MS/MS) across physiological concentration ranges.

- Recovery Efficiency : Use internal standards (e.g., deuterated analogs) to control for matrix effects .

Advanced Research Questions

Q. How can contradictory findings in Remerine hydrochloride’s pharmacological activity be resolved?

Contradictions may arise from differences in experimental models or dosage regimes. Mitigation strategies include:

- Dose-Response Studies : Establish concentration-dependent effects across cell lines (e.g., neuronal vs. cancer models).

- Standardized Assays : Use validated in vitro models (e.g., receptor-binding assays) to reduce variability .

- Meta-Analysis : Systematically review existing data to identify trends or confounding factors (e.g., solvent interactions) .

Q. What experimental design principles should guide in vivo studies of Remerine hydrochloride’s neuroprotective effects?

- Animal Models : Select species with relevant pathophysiology (e.g., transgenic mice for Alzheimer’s disease).

- Control Groups : Include vehicle, positive controls (e.g., memantine), and sham-operated animals.

- Endpoint Selection : Combine behavioral tests (e.g., Morris water maze) with biomarker analysis (e.g., Aβ plaque quantification) .

- Blinding and Randomization : Minimize bias in treatment allocation and data collection .

Q. How can researchers address challenges in formulating Remerine hydrochloride for targeted drug delivery?

Formulation hurdles include poor solubility and bioavailability. Solutions involve:

- Nanocarrier Systems : Develop liposomal or polymeric nanoparticles to enhance blood-brain barrier penetration.

- Excipient Screening : Test viscosity-reducing agents (e.g., cyclodextrins) to improve stability .

- In Vitro-In Vivo Correlation (IVIVC) : Validate dissolution profiles against pharmacokinetic outcomes .

Q. What methodologies are critical for elucidating Remerine hydrochloride’s mechanism of action at the molecular level?

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict interactions with targets like NMDA receptors.

- CRISPR-Cas9 Knockout Models : Identify gene pathways modulated by Remerine in disease-relevant cells .

- Transcriptomics/Proteomics : Pair RNA-seq with SILAC-based proteomics to map downstream signaling networks .

Methodological Best Practices

- Data Reproducibility : Document all protocols in line with guidelines from Beilstein Journal of Organic Chemistry (e.g., detailed experimental sections, supplementary materials) .

- Critical Analysis : Use frameworks from Reviews in Analytical Chemistry to ensure statistical rigor and avoid overinterpretation of results .

- Literature Synthesis : Leverage databases (e.g., PubMed, SciFinder) to contextualize findings within existing research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.